molecular formula C22H28N4O6S B2740015 1-[(6-Hydroxy-2-methyl-5-thiazolo[3,2-b][1,2,4]triazolyl)-(3,4,5-trimethoxyphenyl)methyl]-4-piperidinecarboxylic acid methyl ester CAS No. 851969-76-1

1-[(6-Hydroxy-2-methyl-5-thiazolo[3,2-b][1,2,4]triazolyl)-(3,4,5-trimethoxyphenyl)methyl]-4-piperidinecarboxylic acid methyl ester

Cat. No. B2740015
CAS RN: 851969-76-1
M. Wt: 476.55
InChI Key: UJLJXZUPIYSLTG-UHFFFAOYSA-N
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Description

1-[(6-hydroxy-2-methyl-5-thiazolo[3,2-b][1,2,4]triazolyl)-(3,4,5-trimethoxyphenyl)methyl]-4-piperidinecarboxylic acid methyl ester is a member of piperidines and a carboxylic acid.

Scientific Research Applications

Antitumor Activity

The thiazolo[3,2-a]pyrimidine scaffold, especially its 2-substituted derivatives, exhibits potent antitumor properties . Researchers have explored these compounds as potential candidates for novel anticancer drugs. The structural similarity to purine rings allows for effective binding to biological targets, making them promising scaffolds for drug design.

Antibacterial Effects

Studies have demonstrated that thiazolo[3,2-a]pyrimidine derivatives possess antibacterial activity . Their unique chemical properties make them interesting candidates for combating bacterial infections. Further investigations into their mechanism of action and specific targets are ongoing.

Anti-Inflammatory Properties

The same thiazolo[3,2-a]pyrimidine derivatives have also shown anti-inflammatory effects . These compounds could potentially serve as leads for developing anti-inflammatory drugs. Understanding their interactions with inflammatory pathways is crucial for optimizing their therapeutic potential.

Modification and Functionalization

The thiazolo[3,2-a]pyrimidine ring system can be readily modified by introducing new functional groups . Researchers have explored various binding sites to optimize interactions with biological targets. This flexibility allows for tailored modifications to enhance drug efficacy.

Synthetic Potential

Apart from their biological activities, derivatives of thiazolo[3,2-a]pyrimidine hold significant synthetic potential . Their active methylene group (C2H2) provides an attractive center for functionalization, enabling the creation of diverse analogs for further exploration.

Crystal Structures

Crystallographic studies have revealed the crystal structures of 2-(arylmethylidene)[1,3]thiazolo­[3,2-a]pyrimidines . These insights aid in understanding their three-dimensional arrangement and guide further drug design efforts.

properties

IUPAC Name

methyl 1-[(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(3,4,5-trimethoxyphenyl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O6S/c1-12-23-22-26(24-12)20(27)19(33-22)17(25-8-6-13(7-9-25)21(28)32-5)14-10-15(29-2)18(31-4)16(11-14)30-3/h10-11,13,17,27H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLJXZUPIYSLTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C(=C3)OC)OC)OC)N4CCC(CC4)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(6-Hydroxy-2-methyl-5-thiazolo[3,2-b][1,2,4]triazolyl)-(3,4,5-trimethoxyphenyl)methyl]-4-piperidinecarboxylic acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(6-Hydroxy-2-methyl-5-thiazolo[3,2-b][1,2,4]triazolyl)-(3,4,5-trimethoxyphenyl)methyl]-4-piperidinecarboxylic acid methyl ester
Reactant of Route 2
Reactant of Route 2
1-[(6-Hydroxy-2-methyl-5-thiazolo[3,2-b][1,2,4]triazolyl)-(3,4,5-trimethoxyphenyl)methyl]-4-piperidinecarboxylic acid methyl ester
Reactant of Route 3
Reactant of Route 3
1-[(6-Hydroxy-2-methyl-5-thiazolo[3,2-b][1,2,4]triazolyl)-(3,4,5-trimethoxyphenyl)methyl]-4-piperidinecarboxylic acid methyl ester
Reactant of Route 4
Reactant of Route 4
1-[(6-Hydroxy-2-methyl-5-thiazolo[3,2-b][1,2,4]triazolyl)-(3,4,5-trimethoxyphenyl)methyl]-4-piperidinecarboxylic acid methyl ester
Reactant of Route 5
Reactant of Route 5
1-[(6-Hydroxy-2-methyl-5-thiazolo[3,2-b][1,2,4]triazolyl)-(3,4,5-trimethoxyphenyl)methyl]-4-piperidinecarboxylic acid methyl ester
Reactant of Route 6
1-[(6-Hydroxy-2-methyl-5-thiazolo[3,2-b][1,2,4]triazolyl)-(3,4,5-trimethoxyphenyl)methyl]-4-piperidinecarboxylic acid methyl ester

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